N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethane-1-sulfonamide
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Overview
Description
N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethane-1-sulfonamide is a compound that features a thiazolo[5,4-b]pyridine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K) enzymes .
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction . This interaction results in the inhibition of PI3K, thereby affecting the downstream signaling pathways .
Biochemical Pathways
The inhibition of PI3K affects multiple downstream pathways, including the Akt/mTOR pathway, which is involved in cell survival and proliferation . By inhibiting PI3K, the compound can potentially disrupt these pathways, leading to reduced cell proliferation and survival .
Pharmacokinetics
The compound’s potent inhibitory activity suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the compound’s action is the inhibition of PI3K, leading to a decrease in cell proliferation and survival . This makes the compound a potential candidate for the treatment of conditions characterized by overactive PI3K signaling, such as certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethane-1-sulfonamide typically involves multiple steps starting from commercially available substances. One common synthetic route includes the following steps:
Formation of the Thiazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolo[5,4-b]pyridine ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a PI3K inhibitor, which is important in cell signaling pathways.
Medicine: Due to its inhibitory activity on PI3K, it is being researched for potential therapeutic applications in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-florophenyl sulfonamide
- 5-chlorothiophene-2-sulfonamide
- 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues
Uniqueness
N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethane-1-sulfonamide is unique due to its specific structural features, such as the thiazolo[5,4-b]pyridine core and the ethanesulfonamide group. These features contribute to its high inhibitory activity against PI3K enzymes, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c1-3-22(19,20)18-12-7-6-11(9-10(12)2)14-17-13-5-4-8-16-15(13)21-14/h4-9,18H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEHAFCLOBDTGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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